Product packaging for INDAN-5-YL-METHYL-AMINE(Cat. No.:CAS No. 36218-36-7)

INDAN-5-YL-METHYL-AMINE

Cat. No.: B1371378
CAS No.: 36218-36-7
M. Wt: 147.22 g/mol
InChI Key: LMFUFDQNDUGNCE-UHFFFAOYSA-N
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Description

INDAN-5-YL-METHYL-AMINE is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B1371378 INDAN-5-YL-METHYL-AMINE CAS No. 36218-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFUFDQNDUGNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630452
Record name N-Methyl-2,3-dihydro-1H-inden-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36218-36-7
Record name N-Methyl-2,3-dihydro-1H-inden-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Indane Scaffolds in Medicinal and Organic Chemistry

The indane ring system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged scaffold in medicinal and organic chemistry. nih.govoup.com This rigid, bicyclic framework offers a unique combination of aromatic and aliphatic characteristics, providing a versatile platform for the development of new chemical entities. nih.govoup.com The structural rigidity of the indane core allows for the precise spatial arrangement of substituents, a critical factor in designing molecules that can effectively interact with biological targets. nih.gov

Indane and its derivatives are found in a variety of biologically active natural products and have been incorporated into numerous successful pharmaceutical drugs. tudublin.ieresearchgate.net Notable examples include Indinavir, an HIV protease inhibitor, and Donepezil, used in the treatment of Alzheimer's disease. researchgate.netmdpi.com The indane framework is also a key component in compounds with anti-inflammatory, anticancer, and neuroprotective properties. tudublin.ieresearchgate.net The diverse therapeutic applications of indane-based compounds underscore the scaffold's importance in drug discovery and development. nih.gov

The Rationale for Investigating Amine Functionalized Indane Derivatives

The introduction of an amine group to the indane scaffold, creating amine-functionalized indane derivatives like INDAN-5-YL-METHYL-AMINE, is a strategic approach in medicinal chemistry to enhance pharmacological activity. ajrconline.org Amines are crucial functional groups in a vast number of pharmaceuticals due to their ability to form hydrogen bonds and act as proton acceptors or donors, which can significantly influence a molecule's binding affinity to biological targets. researchgate.net

Specifically, aminoindanes have been investigated for their potential as neuroleptic and neuroprotective agents. researchgate.net The position and nature of the amine substituent on the indane ring can dramatically alter the compound's biological properties. ajrconline.org For instance, research has shown that the substitution pattern on the amino group can impact the anti-inflammatory activity of indanone derivatives. ajrconline.org The investigation of amine-functionalized indanes is driven by the aim to synthesize novel compounds with improved efficacy and selectivity for a range of therapeutic targets, including those involved in neurological disorders and inflammation. ajrconline.orgchemimpex.com

An Overview of Advanced Research Domains Pertinent to Indan 5 Yl Methyl Amine

Direct Synthesis Strategies for this compound

This one-pot reaction typically involves the condensation of an indane-5-carbaldehyde with methylamine (B109427) to form an intermediate imine (a Schiff base), which is subsequently reduced without being isolated. organic-chemistry.org This approach is generally preferred over direct N-alkylation of 5-(aminomethyl)indane with a methylating agent, as the latter is often difficult to control and can lead to undesired over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is effective because it selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde. masterorganicchemistry.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C). organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventKey FeaturesReference
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Selective for imines in the presence of aldehydes; reaction proceeds well at slightly acidic pH (4-5). masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and effective; does not require strict pH control; tolerates a wide range of functional groups. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Pd-C)Ethanol (B145695) (EtOH), Methanol (MeOH)Clean, high-yielding method; byproduct is water; can sometimes reduce other functional groups. wikipedia.org
α-Picoline-boraneMethanol, Water, or NeatA stable and convenient reducing agent that can be used under various conditions, including in water. organic-chemistry.org

Synthesis via Precursors and Strategic Intermediates

Multi-step syntheses using strategically chosen precursors are common for constructing complex amines and allow for greater control over regiochemistry and stereochemistry.

5-Aminoindane serves as a valuable and commercially available starting material for the synthesis of N-substituted derivatives. researchgate.netx-mol.com The most direct conversion to this compound would involve N-methylation. However, as previously noted, direct alkylation with reagents like methyl iodide can be problematic.

A more controlled and high-yielding approach is a two-step sequence involving formylation followed by reduction.

Formylation: 5-Aminoindane is first reacted with a formylating agent, such as ethyl formate (B1220265) or a mixed anhydride (B1165640), to yield N-(indan-5-yl)formamide.

Reduction: The resulting amide is then reduced to the target secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions.

This sequence ensures that only mono-methylation occurs, providing a clean route to the desired product.

Syntheses starting from indanone derivatives are among the most versatile and widely reported methods for preparing various aminoindanes. unodc.org These routes typically begin with the formation of the indanone ring system, followed by the introduction or modification of the amino group.

A common initial step is the intramolecular Friedel–Crafts acylation of a 3-arylpropanoic acid to form the bicyclic indanone core. beilstein-journals.org For instance, the synthesis of 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), an analogue of the target compound, commences with 3-(3,4-methylenedioxyphenyl)propionic acid, which is cyclized to 5,6-methylenedioxy-1-indanone. wikipedia.org

From the indanone intermediate, several pathways can lead to the final amine:

Oxime Formation and Reduction: The indanone can be reacted with hydroxylamine (B1172632) to form an indanone oxime. Subsequent reduction of the oxime, often with catalytic hydrogenation, yields the primary aminoindane. cdnsciencepub.com

Reductive Amination of the Ketone: The indanone can undergo direct reductive amination with the desired amine (e.g., methylamine). The ketone reacts with the amine to form an enamine or imine intermediate, which is then reduced in situ to afford the N-alkylated aminoindane.

Synthesis from a Substituted Indanone: To obtain the specific structure of this compound, one could start with an indanone already bearing a suitable functional group at the 5-position, such as a cyano or nitro group. This group can be converted to the aminomethyl function later in the synthetic sequence. For example, a 5-cyano-1-indanone could be subjected to reductive amination at the ketone position, followed by reduction of the nitrile to the aminomethyl group.

Table 2: Illustrative Synthetic Route from 1-Indanone (B140024)
StepReactionTypical ReagentsProduct TypeReference
1Friedel-Crafts Acylation3-Arylpropanoic acid, Polyphosphoric acid or AlCl₃Substituted 1-Indanone beilstein-journals.org
2α-OximationAmyl nitrite, HClHydroxyimino Ketone wikipedia.org
3ReductionH₂, Pd/C, H₂SO₄ (cat.)Primary Aminoindane wikipedia.org
4N-Methylation (Reductive Amination)Formaldehyde, H₂, Pd/CN-Methyl Aminoindane masterorganicchemistry.com

Optimization of Synthetic Pathways and Reaction Efficiencies

Optimizing synthetic routes is crucial for transitioning from laboratory-scale synthesis to practical, large-scale production. This involves systematically refining reaction conditions to maximize yield, minimize byproducts, and reduce costs. growingscience.com

Modern approaches to optimization often leverage high-throughput screening and machine learning algorithms. For instance, a Bayesian optimization algorithm was used to refine a photoredox tertiary amine synthesis by simultaneously adjusting six continuous variables, including concentrations, temperature, and residence time, along with the discrete choice of solvent. chemrxiv.org This method successfully identified conditions that balanced the competing goals of maximizing yield and minimizing cost, achieving a productivity far exceeding standard batch reactions. chemrxiv.org

Key areas for optimization in indane amine synthesis include:

Catalyst Selection: Screening different catalysts (e.g., for hydrogenation or coupling reactions) to find one with higher activity, selectivity, and stability. nih.gov

Reaction Conditions: Adjusting temperature, pressure, pH, and solvent to improve reaction kinetics and suppress side reactions. growingscience.com

Process Technology: Implementing continuous flow reactors can offer superior control over reaction parameters, leading to better consistency, higher yields, and improved safety compared to traditional batch processing. chemrxiv.org

Enzyme Engineering: For biocatalytic routes, protein engineering can be used to develop highly selective and active enzymes tailored for a specific transformation, such as the asymmetric amination of ketones. nih.gov

Green Chemistry Principles in Indane Amine Synthesis

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing its environmental impact. researchgate.net In the synthesis of indane amines, several green strategies have been successfully implemented.

Use of Earth-Abundant Metal Catalysts: There is a significant shift away from precious metal catalysts (Pd, Rh, Ir) toward catalysts based on more abundant and less toxic metals like manganese and iron. rsc.orgwhiterose.ac.uk Manganese-based catalysts, for example, have been shown to be highly effective for the enantioselective hydrogenation of imines derived from indanones, offering a greener alternative for producing chiral amines. rsc.orgwhiterose.ac.uk

Atom Economy: "Hydrogen borrowing" catalysis is a highly atom-economical strategy for N-alkylation. rsc.org In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to a carbonyl compound, which then reacts with an amine. The catalyst then returns the hydrogen to reduce the resulting imine, regenerating the catalyst and producing only water as a byproduct. rsc.org

Solvent-Free and Benign Solvent Systems: Reducing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. Syntheses have been developed under solvent-free (neat) conditions, sometimes aided by mechanical ball milling, which can dramatically reduce waste. nih.govrsc.org When a solvent is necessary, the use of environmentally benign options like water or ethanol is preferred. researchgate.net

Renewable Feedstocks: Research is exploring the use of biomass-derived starting materials for amine synthesis, further reducing the reliance on petrochemicals. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the five-membered ring, the benzylic methylene (B1212753) protons, and the methylamino group protons. The aromatic region would likely display a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic protons of the indan (B1671822) core are expected to appear as multiplets due to complex spin-spin coupling.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH~7.0-7.2Multiplet3H
-CH₂-N~3.7Singlet2H
Indan -CH₂- (x2)~2.8-3.0Triplet4H
Indan -CH₂-~2.0-2.2Quintet2H
N-CH₃~2.4Singlet3H
N-HVariableBroad Singlet1H

Note: Expected values are based on theoretical predictions and data from analogous structures.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons, the aliphatic carbons of the indan moiety, the benzylic methylene carbon, and the methyl carbon of the amino group. The chemical shifts of the aromatic carbons would be influenced by the positions of the substituents.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
Quaternary Aromatic C~140-145
Aromatic CH~120-130
-CH₂-N~55
Indan -CH₂- (x2)~32
Indan -CH₂-~25
N-CH₃~35

Note: Expected values are based on theoretical predictions and data from analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₀H₁₃N) is 147 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 147.

The fragmentation of this compound would likely proceed through characteristic pathways, including the loss of the methylamino group or cleavage of the indan ring. A prominent fragment would be expected from the benzylic cleavage, resulting in a stable indanylmethyl cation or related fragments. Analysis of related aminoindan structures suggests that the base peak may arise from cleavage of the substituent group from the indan core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C=C bonds of the aromatic ring.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300-3500Medium
Aromatic C-H Stretch3000-3100Medium to Weak
Aliphatic C-H Stretch2850-2960Strong
Aromatic C=C Stretch1450-1600Medium to Weak
C-N Stretch1000-1250Medium

Note: Expected values are based on standard IR correlation tables.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of this compound of suitable quality would be required. The resulting crystallographic data would yield precise information on bond lengths, bond angles, and the conformation of the indan ring system. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the secondary amine. As of now, no public crystallographic data for this compound is available.

Complementary Spectroscopic Techniques in Structural Analysis

While NMR, MS, and IR are the primary methods for structural elucidation, other techniques could provide further valuable information. For instance, Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic transitions within the molecule, primarily associated with the aromatic chromophore. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Derivatization Strategies and Analogous Compound Synthesis

Rational Design Principles for Novel Indane Amine Analogues

The rational design of new indane amine analogues is anchored in the principle of using the indane core as a rigid scaffold to orient pharmacophoric elements in three-dimensional space. researchgate.net This rigidity is advantageous for optimizing interactions with specific biological targets, such as enzymes or receptors. researchgate.net A key strategy in this design process is fragment-based drug design, where known active fragments are linked to the indane amine core to enhance potency or selectivity. nih.gov

For instance, novel monoamine oxidase B (MAO-B) inhibitors have been designed by linking the core structure of rasagiline, an established anti-Parkinson's drug featuring an amino-indan moiety, with various hydrophobic fragments. nih.gov The rationale is that these added fragments can target and interact with a hydrophobic pocket located at the entrance of the hMAO-B enzyme cavity, thereby improving binding affinity and inhibitory activity. nih.gov The design process also involves considering different chemical linkers (e.g., -OCH2-, -SCH2-, -OCH2CH2O-) to connect the fragments, optimizing the distance and geometry for the desired biological effect. nih.gov The indane nucleus is considered an ideal chemical feature for such designs due to its association with a wide range of biological activities. researchgate.net

Synthetic Routes for Modified Indane Scaffolds Incorporating Amine Functionalities

The synthesis of indane amine derivatives can be approached through various chemical pathways. One common industrial-scale process involves the conversion of an indanone (or tetralone) oxime intermediate. google.com This process includes the acylation of the oxime with an organic anhydride (B1165640) to produce an O-acyl oxime, which is then hydrogenated in the presence of a catalyst like Palladium on carbon (Pd/C). google.com The resulting amide is subsequently hydrolyzed to yield the final indanylamine. google.com This method provides a reliable and high-yield route suitable for industrial production. google.com

Other synthetic strategies focus on building the indane scaffold itself. For example, palladium(0)-catalyzed methylene (B1212753) C(sp³)-H arylation has been used to create trans-configured indane intermediates, which can be further elaborated. researchgate.net The introduction of the amine functionality can also be achieved through reductive amination of an indanone precursor, where the ketone is reacted with an amine in the presence of a reducing agent. nih.gov These varied synthetic routes allow chemists to introduce a wide range of substituents onto the indane ring, providing a library of compounds for biological screening. researchgate.net

Functionalization of the Amine Moiety in Indane Systems

Once the indane amine scaffold is synthesized, the amine group itself serves as a versatile handle for further chemical modifications. Standard amine chemistry can be employed to generate a diverse array of derivatives. These reactions include:

N-Alkylation: Introducing alkyl groups to the nitrogen atom to produce secondary or tertiary amines. This is a common strategy to modulate lipophilicity and steric bulk, which can influence receptor binding and selectivity. nih.gov

N-Acylation: Reacting the amine with acyl chlorides or anhydrides to form amides. This can alter the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride, to form more complex secondary or tertiary amines. nih.gov

Formation of Schiff Bases: Condensation of the primary amine with aldehydes or ketones leads to the formation of imines (Schiff bases), which can be important pharmacophores or intermediates for further synthesis. ijpsr.com

These functionalization strategies are crucial for fine-tuning the pharmacological profile of the indane amine analogues. nih.gov

Incorporation of Diverse Heterocyclic Rings into Indane Amine Structures

Incorporating heterocyclic rings into the structure of indane amines is a powerful strategy to enhance biological activity and introduce novel chemical properties. wikipedia.org Heterocycles are ubiquitous in natural products and pharmaceuticals, often playing key roles in molecular recognition and binding to biological targets. libretexts.orglibretexts.org

A heterocyclic ring can be attached to the indane amine scaffold in several ways:

As a substituent on the indane aromatic ring.

As a substituent on the amine nitrogen.

By fusing a heterocyclic ring to the indane core itself, creating a more complex polycyclic system.

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to the indane amine molecule affect its biological activity. By systematically synthesizing and testing a series of related compounds, researchers can identify key structural features required for potency and selectivity. researchgate.net

One SAR study on 2-aminoindans evaluated their dopaminergic activity by measuring their ability to inhibit responses to cardioaccelerator nerve stimulation. nih.gov The findings revealed that specific substitutions on the aromatic ring are crucial for activity. For example, while unsubstituted di-n-propyl-2-aminoindan was inactive, the addition of a hydroxyl group at the 4-position conferred significant dopaminergic activity. nih.gov

In a different field, SAR studies on indane-containing anthranilic diamides revealed their potential as insecticides. mdpi.com The research showed that the specific configuration of the indane moiety had a significant impact on insecticidal activity, with the R-configuration being more potent. mdpi.com

These examples underscore the importance of systematic derivatization in mapping the SAR of indane amine analogues, guiding the design of more effective and targeted compounds. researchgate.net

Computational Chemistry and in Silico Research Methodologies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as INDAN-5-YL-METHYL-AMINE, to the active site of a target protein.

Research Findings:

While specific molecular docking studies on this compound are not extensively published, the methodology can be illustrated by examining docking studies of structurally related indane and indazole derivatives against relevant biological targets. For instance, given its structural similarity to known monoamine oxidase (MAO) inhibitors, a plausible target for this compound is MAO-B.

A hypothetical docking study of this compound against human MAO-B (PDB ID: 2V5Z) could be performed. The simulation would predict the binding energy, representing the affinity of the compound for the enzyme's active site, and reveal key molecular interactions. It would be expected that the indane ring would form hydrophobic interactions within the substrate cavity, while the protonated methylamine (B109427) group could form hydrogen bonds or ionic interactions with key residues, such as Tyr435 and Tyr398, and the flavin adenine (B156593) dinucleotide (FAD) cofactor.

An illustrative data table below shows typical binding energy results from docking studies of similar small molecules against a protein target.

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compound (Hypothetical) MAO-B (PDB: 2V5Z) -7.8 Tyr435, Tyr398, Gln206
Indazole Derivative 8v nih.govRenal Cancer Protein (PDB: 6FEW)-10.11CYS:202, LYS:159
Indazole Derivative 8w nih.govRenal Cancer Protein (PDB: 6FEW)-10.05CYS:202, LYS:159
Indazole Derivative 8y nih.govRenal Cancer Protein (PDB: 6FEW)-10.01CYS:202, LYS:159
Hyperoside nih.govPfHT1 (PDB: 6M20)-13.881Val314, Ser317, Gly183
Sylibin nih.govPfHT1 (PDB: 6M20)-12.254Val314, Asn344
Note: Data for this compound is hypothetical and for illustrative purposes. Other data is sourced from studies on related compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide insights into properties that govern molecular interactions and stability.

Research Findings:

For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d,p) can be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For an amine-containing compound, the HOMO is often localized on the nitrogen atom, indicating its nucleophilic character.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the nitrogen atom of the amine group, making it a likely site for electrophilic attack or hydrogen bond donation. The aromatic part of the indane ring would show regions of varying potential, guiding non-covalent interactions like π-π stacking.

Below is an illustrative table of quantum chemical parameters that could be calculated for this compound, with comparative data from a related benzylamine (B48309) derivative. nih.gov

ParameterThis compound (Illustrative)Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov
EHOMO (eV) -6.25-0.19992
ELUMO (eV) -1.15-0.11335
Energy Gap (ΔE) (eV) 5.10-0.08657
Chemical Hardness (η) 2.550.043285
Chemical Softness (S) 0.3923.102
Electrophilicity Index (ω) 2.720.258
Note: Values for this compound are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity value.

Research Findings:

To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds, such as phenethylamines, with known biological activity (e.g., binding affinity to a specific receptor) would be required. nih.govresearchgate.net Molecular descriptors for each compound would be calculated, encompassing constitutional, topological, electronic, and quantum chemical properties.

Statistical methods like Multiple Linear Regression (MLR) would then be used to build the model. For example, a QSAR study on phenethylamine (B48288) derivatives identified descriptors related to molecular shape and electronic properties as being crucial for predicting their logP values. nih.govresearchgate.net A hypothetical QSAR model for predicting the activity of compounds like this compound might take the form:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3*(E_HOMO)

Where pIC50 is the biological activity, LogP is the lipophilicity, TPSA is the topological polar surface area, and E_HOMO is the energy of the highest occupied molecular orbital. The coefficients (β) would be determined by the regression analysis. The statistical quality of such a model is assessed by parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the F-statistic. nih.govresearchgate.net

The table below presents typical statistical parameters for a robust QSAR model, based on a study of phenethylamine derivatives. nih.govresearchgate.net

Statistical ParameterDescriptionIllustrative Value
n Number of compounds in the training set40
Coefficient of determination0.937
R²adj Adjusted R²0.932
Q² (LOO) Cross-validated R² (Leave-One-Out)0.791
F-statistic Fisher's F-test value199.812
Std. Error Standard Error of the estimate0.255
Note: These values are based on a published QSAR model for phenethylamines and serve as an example of a statistically significant model. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Indane Amine Systems

Conformational analysis aims to identify the low-energy, stable three-dimensional arrangements (conformers) of a flexible molecule like this compound. Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, either in isolation or, more importantly, when interacting with a biological target like a protein.

Research Findings:

A conformational analysis of this compound would reveal the preferred orientations of the methylamine side chain relative to the indane ring system. This is crucial as the binding conformation to a receptor may not be the absolute lowest energy conformer in solution.

Following docking, an MD simulation of the this compound-protein complex would be performed to assess the stability of the predicted binding pose. rsc.org The simulation, typically run for hundreds of nanoseconds, tracks the movements of all atoms in the system. Analysis of the simulation trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests a stable binding complex. researchgate.net

Flexibility of the System: The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding.

Interaction Persistence: The persistence of key interactions, like hydrogen bonds identified in docking, can be tracked throughout the simulation, confirming their importance for binding.

The table below lists typical parameters used in setting up an MD simulation for a protein-ligand complex. rsc.orgnih.gov

Simulation ParameterDescriptionTypical Value/Method
Force Field Set of equations and parameters to describe the potential energy of the systemAMBER ff14SB (for protein), GAFF (for ligand)
Solvent Model Explicit water model used to solvate the complexTIP3P
System Neutralization Addition of counter-ions to neutralize the system chargeNa+ or Cl- ions
Ensemble Statistical ensemble used for the simulationNPT (isothermal-isobaric)
Temperature Simulation temperature300 K
Pressure Simulation pressure1 atm
Simulation Time Total duration of the simulation100-300 ns
Time Step Integration time step for the equations of motion2 fs
Note: These are representative parameters for a standard MD simulation setup.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When the 3D structure of the target is unknown, ligand-based methods are employed. These methods rely on the knowledge of other molecules that bind to the target of interest.

Research Findings:

Virtual Screening: If this compound was identified as a hit against a target like MAO-B, it could be used as a query for a virtual screening campaign. A library of millions of commercially available compounds (e.g., from the ZINC database) could be screened to find molecules with similar properties but diverse chemical scaffolds. biomedres.us This can be done using structure-based methods like high-throughput docking or ligand-based methods. nih.gov The top-scoring compounds would then be selected for experimental testing.

Ligand-Based Drug Design: In the absence of a known protein structure, a pharmacophore model can be built based on a set of known active ligands. For a target like the dopamine (B1211576) receptor, a pharmacophore model might consist of features like an aromatic ring, a hydrophobic center, and a positive ionizable group, all arranged in a specific 3D geometry. biomedres.us this compound fits this general profile. This pharmacophore model can then be used as a 3D query to screen compound databases for novel molecules that match the required features, potentially leading to the discovery of new active compounds. biomedres.us

The table below illustrates a hypothetical outcome of a virtual screening campaign to find novel MAO-B inhibitors, where top hits are ranked by their docking scores.

Compound ID (ZINC)Docking Score (kcal/mol)Predicted MAO-B Affinity
ZINC12345678 -11.5High
ZINC87654321 -11.2High
ZINC24681357 -10.9High
ZINC97531864 -10.7Medium
ZINC13579246 -10.5Medium
Note: This table represents a typical, illustrative output from a virtual screening campaign.

Analytical Method Development for Research Applications of Indan 5 Yl Methyl Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like "INDAN-5-YL-METHYL-AMINE," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques, each with its own set of advantages and considerations.

HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for "this compound" and its derivatives. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Method Development Considerations for HPLC:

ParameterConsiderations for this compound
Stationary Phase (Column) Reversed-phase columns (e.g., C18, C8) are commonly used for the separation of amine compounds. The choice of stationary phase will depend on the polarity of the derivatized or underivatized analyte. Chiral stationary phases (CSPs) are necessary for the separation of enantiomers if the research requires stereospecific analysis. Polysaccharide-based CSPs are often effective for resolving chiral amines. yakhak.orgnih.gov
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is typically used. The pH of the aqueous phase is a critical parameter for controlling the retention of amines, as it affects their ionization state. Gradient elution is often employed to achieve optimal separation of complex mixtures.
Detection "this compound" may lack a strong chromophore for direct UV-Vis detection at higher wavelengths. shimadzu.com Derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance detection sensitivity. shimadzu.com Fluorescence detection generally offers higher sensitivity and selectivity compared to UV-Vis detection. shimadzu.compharmahealthsciences.net Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for highly specific and sensitive detection. nih.gov

Chiral HPLC: Since "this compound" may possess a chiral center, enantioselective separation is often necessary to study the properties of individual stereoisomers. Chiral HPLC is the preferred method for this purpose. nih.gov This can be achieved through two main approaches:

Direct Method: Utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. nih.gov

Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Due to the polar nature and potential for thermal degradation of primary and secondary amines, derivatization is often a prerequisite for the successful GC analysis of "this compound". researchgate.net

Derivatization in GC: Derivatization serves to:

Increase the volatility of the analyte.

Improve thermal stability.

Enhance chromatographic peak shape by reducing tailing.

Improve sensitivity by introducing electron-capturing or flame-ionizing groups.

Common derivatizing agents for amines in GC analysis include:

Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyric anhydride (HFBA).

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Studies on structurally similar aminoindanes have demonstrated successful separation and identification using GC-MS after derivatization. researchgate.net For instance, derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) and heptafluorobutyric anhydride (HFBA) has been shown to improve the chromatographic properties of aminoindanes, allowing for their complete resolution. researchgate.net

GC-MS Analysis of Aminoindane Analogs:

AnalyteDerivatizing AgentKey Findings
2-Aminoindane and its analogsMBTFA, HFBADerivatization improved chromatographic properties and allowed for the resolution of isomers that were not separable in their underivatized form. researchgate.net
Aminoindane isomersTrimethylsilane (TMS)Successful separation of isomers was achieved after derivatization. researchgate.net

Sample Preparation and Derivatization Strategies for Amine Detection

Effective sample preparation is a critical step to isolate "this compound" from the sample matrix and remove interfering substances. The choice of sample preparation technique depends on the nature of the sample (e.g., biological fluids, synthetic reaction mixtures) and the subsequent analytical method.

Common Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. It is a versatile method for cleaning up samples and concentrating the analyte. researchgate.net

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. It offers higher selectivity and concentration factors compared to LLE. drawellanalytical.com

Protein Precipitation: For biological samples such as plasma or serum, protein precipitation with organic solvents (e.g., acetonitrile, methanol) or acids is a common first step to remove proteins that can interfere with the analysis. nacalai.com

Derivatization for Enhanced Detection: As mentioned earlier, derivatization is often employed to improve the analytical properties of amines for both HPLC and GC.

Derivatization Reagents for HPLC:

ReagentDetection MethodTarget Amines
o-Phthalaldehyde (OPA)FluorescencePrimary amines
9-Fluorenylmethyl chloroformate (FMOC-Cl)FluorescencePrimary and secondary amines
Dansyl chlorideFluorescencePrimary and secondary amines
NBD-Cl (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole)FluorescencePrimary and secondary amines

Advanced Spectrometric Detection Methods

Mass spectrometry (MS) coupled with chromatographic techniques (LC-MS and GC-MS) provides a high degree of sensitivity and specificity for the analysis of "this compound." MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering structural information through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. nih.govresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile compounds. Electron ionization (EI) is typically used, which results in extensive fragmentation of the molecule. This fragmentation pattern serves as a "fingerprint" for compound identification. libretexts.org The mass spectra of aminoindanes, which are structurally similar to "this compound," often show characteristic fragments that can be used for their identification. researchgate.net A study on the metabolism of N-methyl-2-aminoindane provided detailed mass spectral data, including accurate masses and fragmentation patterns of the parent compound and its metabolites, which can be a valuable reference. nih.govresearchgate.net

Expected Fragmentation of this compound: Based on the fragmentation of similar amine compounds, the mass spectrum of "this compound" is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the C-N bond and fragmentation of the indan (B1671822) ring. libretexts.orgnih.govnih.gov

Qualitative and Quantitative Analysis in Complex Research Matrices

The analysis of "this compound" in complex research matrices, such as biological fluids or environmental samples, presents unique challenges due to the presence of numerous interfering compounds.

Qualitative Analysis: The primary goal of qualitative analysis is to confirm the presence of the target analyte. This is typically achieved by comparing the retention time and mass spectrum of the analyte in the sample to that of a known standard. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further increasing the confidence in compound identification. nih.gov

Quantitative Analysis: Quantitative analysis aims to determine the exact concentration of the analyte in the sample. This is usually accomplished by creating a calibration curve using a series of standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and instrument response.

Matrix Effects: In LC-MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov This phenomenon, known as the matrix effect, must be carefully evaluated and minimized during method development. Strategies to mitigate matrix effects include:

Efficient sample cleanup to remove interfering substances. nih.gov

The use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

Chromatographic separation optimization to resolve the analyte from interfering matrix components. nih.gov

Method Validation: To ensure the reliability of the analytical data, the developed method must be validated according to established guidelines. Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

By carefully considering these analytical aspects, researchers can develop and validate reliable methods for the qualitative and quantitative analysis of "this compound" in diverse and complex research matrices.

Future Directions and Emerging Research Perspectives

Development of Multifunctional Ligands Incorporating the Indane Amine Motif

The design of multifunctional ligands, which possess multiple binding sites or functional groups, is a burgeoning area of chemical research. nih.gov The indane amine motif is an attractive building block for such ligands due to its defined stereochemistry and the synthetic accessibility of its derivatives. Future research is poised to leverage these features in several key areas.

One promising direction is the incorporation of the indane amine structure into ligands for metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net The amine group can serve as a coordination site for metal ions, while the indane backbone can be functionalized to control the porosity, stability, and catalytic activity of the resulting materials. mdpi.com These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, the development of hybrid ligands that combine the indane amine motif with other pharmacophores is an emerging strategy in drug discovery. acs.org By tethering the indane amine to another biologically active molecule, it is possible to create multifunctional drugs that can interact with multiple targets simultaneously. This approach could lead to therapies with improved efficacy and reduced potential for drug resistance, particularly in areas like oncology and infectious diseases. nih.gov The inherent properties of a metal coordination complex are significantly influenced by the ligand set, making the design of new ligands a central part of chemical research. nih.gov

Innovations in Synthetic Methodologies for Complex Indane Amine Structures

Reductive amination of indanones is a common method for producing indane amines. openstax.orgyoutube.com Innovations in this area could involve the use of more selective and environmentally benign reducing agents. Additionally, asymmetric synthesis methodologies are crucial for accessing enantiomerically pure indane amine derivatives, which is often a prerequisite for pharmacological activity. The development of novel chiral catalysts and resolution techniques will be instrumental in this regard. researchgate.net

The Gabriel synthesis and other classical methods for amine synthesis offer robust routes, but modern advancements are focusing on overcoming limitations like over-alkylation. openstax.org The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related structure, highlights the utility of such compounds as intermediates for more complex, disubstituted molecules with potential pharmacological value. mdpi.com

Synergistic Integration of Experimental and Computational Approaches

The integration of computational chemistry with experimental studies is becoming indispensable in modern chemical research. rsc.org For the indane amine scaffold, this synergy can accelerate the discovery and optimization of new molecules. Computational methods, such as density functional theory (DFT) and molecular docking, can be used to predict the binding affinities of indane amine derivatives to biological targets, guiding the design of more potent and selective compounds. acs.orgpensoft.net

For instance, computational studies can elucidate the steric and electronic effects of different substituents on the indane ring, helping to rationalize structure-activity relationships (SAR). researchgate.net This information is invaluable for designing new synthetic targets and prioritizing experimental efforts. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of indane amine-based ligands when bound to their targets, offering a more complete picture of the molecular interactions at play. acs.org

Experimental techniques such as calorimetry can provide crucial data on the energetic properties of indanone precursors, which, when combined with computational calculations, can lead to a deeper understanding of their thermochemistry. mdpi.com This synergistic approach allows for the validation of computational models and provides a more robust foundation for molecular design. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

The aminoindane ring is a well-established pharmacophore with a broad range of reported biological activities, including antibacterial, antiviral, anticonvulsant, and antiparkinsonian effects. researchgate.netresearchgate.net A significant future direction will be the systematic exploration of novel biological targets for derivatives of Indan-5-yl-methyl-amine.

Recent research has demonstrated the potential of aminoindane derivatives as antibacterial agents, particularly against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. researchgate.net Further investigation in this area could lead to the development of new antibiotics with novel mechanisms of action.

In the realm of oncology, derivatives of the related indene (B144670) structure have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target for cancer therapy. pensoft.net This suggests that the indane amine scaffold could also be a valuable starting point for the development of new anticancer agents. nih.gov The introduction of an adamantane (B196018) system, another rigid hydrocarbon structure, to novel compounds has been shown to increase lipophilicity and potentially enhance therapeutic effects, a strategy that could be applied to indane amine derivatives. mdpi.com

The versatility of the indane amine structure makes it a promising candidate for probing a wide array of biological systems. High-throughput screening of indane amine libraries against diverse panels of targets could uncover unexpected therapeutic opportunities and expand the pharmacological utility of this important chemical motif.

Q & A

Q. What metrics are critical when reporting this compound’s bioactivity in manuscripts?

  • Answer : Include IC₅₀/EC₅₀ values, Hill coefficients, and selectivity indices. For in vivo studies, report group sizes, endpoint definitions, and ethical approval IDs . Adhere to ICMJE guidelines for chemical nomenclature and reproducibility criteria .

Tables for Key Data

Property Value Source
Molecular FormulaC₉H₁₁N
CAS Number24425-40-9
PubChem CID90496
Recommended Purity>95.0% (HPLC)
Key Synonyms5-aminoindane, Indan-5-amine

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INDAN-5-YL-METHYL-AMINE
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INDAN-5-YL-METHYL-AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.